
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
Overview
Description
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- (CAS: 235741-58-9), also known as methyl lily alcohol, is a substituted aromatic alcohol. Its structure comprises a benzene ring with a para-positioned tert-butyl group (1,1-dimethylethyl) and a propanol chain featuring a methyl group at the beta (β) carbon.
This compound is primarily used in fragrance formulations and as a synthetic intermediate due to its hydrophobic tert-butyl group and branched alcohol chain, which enhance stability and volatility profiles . Its structural complexity allows for tailored applications in perfumery and pharmaceuticals.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or π-π stacking .
Biochemical Pathways
A structurally related compound, p-tert-butyl-alpha-methylhydrocinnamic aldehyde, has been shown to affect spermatogenesis in rats . It’s possible that “3-(4-tert-butylphenyl)-2-methylpropan-1-ol” could have similar effects, but more research is needed to confirm this.
Pharmacokinetics
Given its structural similarity to other organic compounds, it’s likely that it would be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on its structural similarity to other compounds, it’s plausible that it could have effects on cellular signaling pathways or enzyme activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-(4-tert-butylphenyl)-2-methylpropan-1-ol”. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity .
Biological Activity
Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-, also known as p-tert-butyl-α-methylhydrocinnamic alcohol (BMHCA), is a compound with various biological activities. This article reviews its biological effects, including mutagenicity, sensitization potential, and toxicity based on diverse research findings.
- Chemical Name : Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-
- CAS Number : 56107-04-1
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
Mutagenicity Studies
Multiple studies have assessed the mutagenic potential of BMHCA. Notably:
- In a mammalian cell gene mutation assay using the L5178Y mouse lymphoma cell line, BMHCA was tested at concentrations up to 72 μg/mL. Results indicated no statistically significant increases in mutant colonies with or without metabolic activation .
- A comet assay conducted on human colonic epithelial cells also yielded negative results, suggesting that BMHCA does not cause DNA damage in vitro .
Clastogenicity Assessment
Clastogenicity refers to the ability of a substance to cause structural chromosomal aberrations. The following findings were reported:
- An in vitro chromosome aberration study using Chinese hamster ovary cells showed that BMHCA induced significant increases in chromosomal aberrations only in the absence of metabolic activation . However, it was negative with metabolic activation.
- In an in vivo micronucleus test on mice, no biologically relevant increase in micronucleated polychromatic erythrocytes was observed after administration of BMHCA .
Sensitization Potential
BMHCA has been evaluated for its skin sensitization potential using different methodologies:
- In a local lymph node assay (LLNA) conducted on male CBA/Ca mice, BMHCA exhibited weak sensitization potential with an effective concentration (EC3) calculated at 18.7% .
- Another study involving guinea pigs indicated a clear sensitizing potential when administered through intradermal injection and topical application .
Toxicity Studies
Acute and chronic toxicity studies have provided insights into the safety profile of BMHCA:
- A subchronic toxicity study on albino rats showed no treatment-related effects on mortality, body weight gain, or food intake at doses up to 50 mg/kg bw/day. However, alopecia was observed at the highest dose in females .
- Pharmacokinetic studies indicated that after dermal exposure, BMHCA is predominantly distributed to the liver. Metabolites such as p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA) were identified in various species, including humans .
Summary of Findings
Study Type | Findings |
---|---|
Mutagenicity | No mutagenic effect observed in vitro |
Clastogenicity | Positive for chromosomal aberrations without metabolic activation |
Skin Sensitization | Weak sensitizer; EC3 = 18.7% |
Acute Toxicity | No significant adverse effects at tested doses |
Chronic Toxicity | Alopecia noted at high doses; generally well-tolerated |
Q & A
Basic Research Questions
Q. How can computational models predict its interactions with biological membranes?
- Methodology : Employ molecular dynamics (MD) simulations to study partitioning into lipid bilayers. Validate with experimental membrane permeability assays (e.g., PAMPA) .
Q. Contradictory Data Analysis
- Example : Discrepancies in bioaccumulation potential may arise from differences in test organisms or lipid content. Resolve by standardizing test protocols (e.g., OECD 305) and using passive sampling devices to measure lipid-water partitioning coefficients .
Q. Key Research Gaps
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table compares Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- with structurally related compounds:
*Inferred values based on structural analysis.
Functional Group and Reactivity Differences
- Primary Alcohol vs. Aldehyde : The target compound’s primary alcohol group (-CH₂OH) offers nucleophilic reactivity, enabling esterification or oxidation to aldehydes (e.g., Bourgeonal ). In contrast, aldehydes like Bourgeonal exhibit electrophilic reactivity, favoring condensation reactions .
- Tertiary Alcohol (α,α-dimethyl): The tertiary alcohol in Benzenepropanol, α,α-dimethyl- (CAS: 1001-21-8) is less reactive due to steric hindrance, making it suitable as a stabilizing agent in drug formulations .
Substituent Effects on Physicochemical Properties
- Para-tert-butyl vs. Para-isopropyl : The tert-butyl group in the target compound increases hydrophobicity (logP ≈ 4.2) compared to the isopropyl analog (logP ≈ 3.5), enhancing lipid solubility for fragrance longevity .
- β-Methyl Branching : The β-methyl group in the target compound reduces molecular symmetry, lowering melting points (-10°C to 5°C*) relative to linear-chain analogs .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- typically involves the construction of the chiral 2-methylpropanol side chain attached to the para-tert-butylphenyl ring. The key steps often include:
- Formation of a chiral amino aldehyde intermediate derived from protected phenylalanine or phenylalanine analogs.
- Diastereoselective addition of halomethyllithium reagents to the aldehyde to form epoxide intermediates.
- Regioselective ring opening of epoxides to yield the desired amino alcohol.
- Reduction or functional group transformation steps to achieve the final alcohol.
This approach is supported by methodologies developed for related amino alcohols and HIV protease inhibitor intermediates, which share similar structural motifs.
Detailed Synthetic Route from Phenylalaninol Derivatives
A notable large-scale process described in peer-reviewed literature involves:
Starting Material: l-Phenylalaninol is benzylated with benzyl bromide under aqueous conditions to yield a protected alcohol intermediate in high yield (~95%).
Oxidation: The protected alcohol is oxidized using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at 15 °C to afford the corresponding aldehyde quantitatively. The volatile dimethyl sulfide byproduct is removed by nitrogen sparging and scrubbed with bleach solution.
Epoxide Formation: The chiral amino aldehyde undergoes diastereoselective addition of (chloromethyl)lithium at −35 °C, followed by warming to room temperature, yielding the epoxide intermediate stereoselectively and in good yield. This step is highly sensitive to reaction concentration and the halogen reagent used, as demonstrated by design of experiment (DOE) studies.
Epoxide Ring Opening: The epoxide is regioselectively opened by isobutylamine, producing the corresponding amino alcohol.
Further Functionalization: The amino alcohol reacts with tert-butyl isocyanate in isopropyl alcohol to form urea derivatives useful in pharmaceutical applications.
Reagents and Conditions
Step | Reagents/Conditions | Notes |
---|---|---|
Benzylation | Benzyl bromide, aqueous conditions | High yield (95%) |
Oxidation | Sulfur trioxide-pyridine complex, DMSO, 15 °C | Quantitative aldehyde formation; dimethyl sulfide byproduct removal needed |
Epoxide formation | (Chloromethyl)lithium, −35 °C to RT | Diastereoselective; sensitive to concentration and halogen reagent |
Epoxide ring opening | Isobutylamine | Regioselective ring opening |
Urea formation | tert-Butyl isocyanate, isopropyl alcohol | Final functionalization step |
Alternative Synthetic Considerations
Organometallic Reagents: The halomethyllithium reagents used for epoxide formation can be generated in situ from dihalomethanes and n-butyllithium or other organolithium reagents such as methyl lithium or sec-butyl lithium.
Solvents: Preferred solvents include tetrahydrofuran (THF), toluene, dimethylformamide (DMF), and mixtures thereof. The reaction atmosphere is inert (nitrogen or argon) to avoid side reactions.
Temperature Control: Critical for stereoselectivity, with epoxide formation performed typically between −60 °C and −10 °C, optimally −40 °C to −15 °C.
Purification: Chromatographic purification can yield diastereomerically and enantiomerically pure products, although direct use of crude epoxides is common in industrial settings.
Research Findings and Process Optimization
Statistical Design of Experiments (DOE): Studies have shown that reaction concentration and choice of halogen reagent significantly impact the yield and stereoselectivity of the epoxide intermediate.
Continuous Processing: To improve productivity and operational simplicity, continuous flow processes have been developed for the epoxide formation step, enhancing scalability and reproducibility.
Environmental Considerations: The oxidation step produces dimethyl sulfide, a volatile and odorous byproduct, which requires effective removal and treatment to minimize environmental impact.
Summary Table of Key Preparation Parameters
Parameter | Value/Condition | Impact on Synthesis |
---|---|---|
Starting material | l-Phenylalaninol | Chiral precursor |
Benzylation yield | ~95% | Efficient protection step |
Oxidation temperature | 15 °C | Quantitative aldehyde formation |
Epoxide formation temp. | −35 °C (start), then room temp | High diastereoselectivity and yield |
Solvent for epoxide step | THF, toluene, DMF | Solvent polarity influences reaction outcome |
Ring opening reagent | Isobutylamine | Regioselective ring opening |
Final functionalization | tert-Butyl isocyanate, isopropyl alcohol | Formation of urea derivatives |
Byproduct management | Nitrogen sparging and bleach scrubbing | Environmental control of dimethyl sulfide |
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866535 | |
Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56107-04-1 | |
Record name | 2-Methyl-3-(4-tert-butylphenyl)propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56107-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056107041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56107-04-1 | |
Source | DTP/NCI | |
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Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-tert-butylphenyl)-2-methylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.524 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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